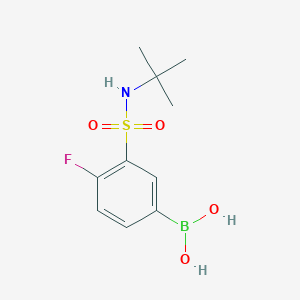
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid” likely belongs to the class of organoboron compounds, which are often used as building blocks in organic synthesis . The tert-butylsulfamoyl group and fluorophenylboronic acid moiety suggest potential applications in the synthesis of complex molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For instance, tert-butyl groups can be attached to molecules through reactions with tert-butyl esters .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like NMR spectroscopy and X-ray diffraction . These techniques provide information about the arrangement of atoms in the molecule and their chemical environments.Chemical Reactions Analysis
Organoboron compounds, such as boronic esters, are known to undergo protodeboronation, a reaction that involves the removal of a boron atom . This reaction is often used in the synthesis of complex organic molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, tert-butyl groups can influence the solubility and reactivity of the compound .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
N-tert-Butanesulfinyl imines, closely related to tert-butylsulfamoyl compounds, have demonstrated significant versatility as intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields and activate a wide range of aldehydes and ketones for the addition of various nucleophiles. This method allows for the synthesis of a wide range of highly enantioenriched amines, showcasing the potential utility of tert-butylsulfamoyl compounds in asymmetric synthesis (Ellman, Owens, & Tang, 2002).
Fluorination Reactions
The synthesis and properties of substituted phenylsulfur trifluorides, including tert-butyl derivatives, have been explored for their superior utility as deoxofluorinating agents compared to existing reagents. These compounds offer high thermal stability and resistance to hydrolysis, facilitating diverse fluorination capabilities. This research highlights the potential of tert-butylsulfamoyl derivatives in fluorination reactions, contributing to drug discovery and material science (Umemoto, Singh, Xu, & Saito, 2010).
Novel Fluorinated Materials
The development of fluorinated analogues of tert-butyl alcohol showcases the innovative use of fluorous derivatives in synthesis. These compounds serve as reagents for protecting carboxylic acids, demonstrating the versatility of tert-butylsulfamoyl compounds in the creation of novel fluorinated materials for use in fluorous synthesis (Pardo, Cobas, Guitián, & Castedo, 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(tert-butylsulfamoyl)-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)9-6-7(11(14)15)4-5-8(9)12/h4-6,13-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQRAFOJBFZLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)NC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

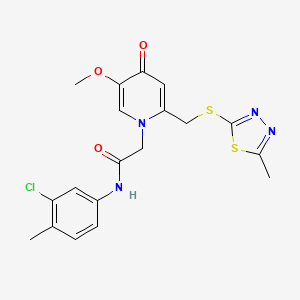
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2727762.png)
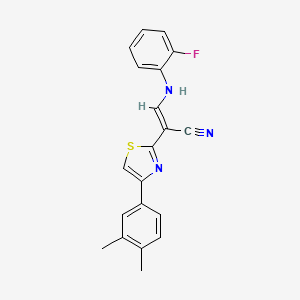
![2-[7-(3-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2727765.png)
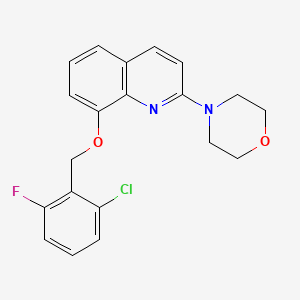
![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2727767.png)
![1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one](/img/structure/B2727770.png)
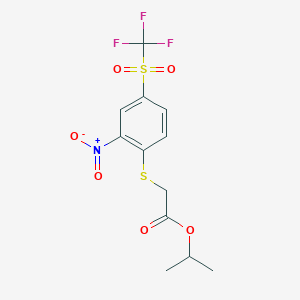
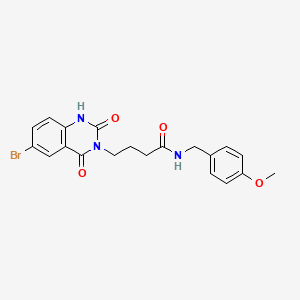
![6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727776.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2727778.png)
![11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2727781.png)
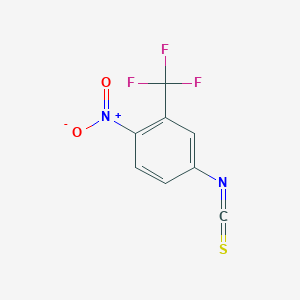
![1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole](/img/structure/B2727783.png)